molecular formula C10H13NO4S2 B1285612 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid CAS No. 923697-76-1

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Cat. No. B1285612
M. Wt: 275.3 g/mol
InChI Key: DFFWCLBVGZYGBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfur-containing heterocycles can involve reagents such as 1-benzenesulfinyl piperidine (BSP) in combination with trifluoromethanesulfonic anhydride (Tf2O), as described in the first paper. This combination is used for the activation of thioglycosides to form glycosyl triflates, which can then be converted to glycosides . Although this does not directly describe the synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, the methodology could potentially be adapted for the synthesis of related sulfonamide compounds.

Molecular Structure Analysis

The second paper provides insights into the molecular structure of thioacylsulfanylarsines, which, like the compound of interest, contain sulfur and are synthesized using piperidine derivatives . The structures were determined by X-ray crystallography, and the environment around the arsenic atoms was found to be distorted tetrahedral. While this does not directly pertain to the thiophene compound , the structural analysis techniques and findings could be relevant for understanding the molecular geometry of similar sulfur-containing compounds.

Chemical Reactions Analysis

The reaction of thioacylsulfanylarsines with piperidine is discussed in the second paper, where piperidinium salts and N-thioacyl- or N-acyl-piperidine derivatives are formed . This demonstrates the reactivity of piperidine with sulfur-containing compounds, which could be extrapolated to the reactivity of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid in various chemical contexts.

Physical and Chemical Properties Analysis

The third paper discusses the formation of a hydrogen-bonded complex between piperidine-3-carboxylic acid and 2,6-dichloro-4-nitrophenol, which is characterized by single-crystal X-ray analysis and vibrational spectroscopies . The fourth paper describes the crystal structures of 6-oxopiperidine-2-carboxylic acid derivatives, which are linked by hydrogen bonds and weak interactions in the crystal lattice . These studies provide a foundation for understanding the physical and chemical properties of piperidine carboxylic acids and their derivatives, which could be relevant to the compound of interest.

Scientific Research Applications

Synthesis and Structural Analysis

Research on thiophene derivatives often involves novel synthesis methods and understanding their structural characteristics. For example, Vrabel et al. (2014) investigated molecules of 6-oxopiperidine-2-carboxylic acid derivatives, highlighting the importance of crystallographic studies in determining molecular configurations and interactions such as O-H...O and C-H...O hydrogen bonds, which play a crucial role in forming multidimensional networks in crystal structures (Vrabel, Sivý, Šafár̆, & Marchalin, 2014). Similarly, Verma et al. (2009) described the regioselective synthesis of azabicycloadducts derived from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid, emphasizing the diverse applications of thiophene derivatives in pharmacology due to their regioselectivity and yield efficiency (Verma, Arora, Jose, Joshi, Pardasani, & Pardasani, 2009).

Biological Activities

Several studies have explored the potential biological activities of thiophene and piperidine derivatives:

  • Anticancer Activity

    Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a sulfone moiety, evaluating them for in-vitro anticancer activity against the MCF7 human breast cancer cell line. Some compounds exhibited better activity than Doxorubicin, a reference drug, indicating their potential as anticancer agents (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).

  • Antimicrobial Activity

    Khalid et al. (2016) conducted a study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This underscores the relevance of thiophene derivatives in developing new antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Enzyme Inhibition

Khalid et al. (2016) also synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, screened for butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies were performed to assess the ligand-BChE binding affinity, identifying important amino acid residues for ligand stabilization in the enzyme's active site. This research highlights the potential of these compounds in treating diseases associated with cholinesterase inhibition, such as Alzheimer's (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).

properties

IUPAC Name

3-piperidin-1-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-10(13)9-8(4-7-16-9)17(14,15)11-5-2-1-3-6-11/h4,7H,1-3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWCLBVGZYGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585385
Record name 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

CAS RN

923697-76-1
Record name 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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